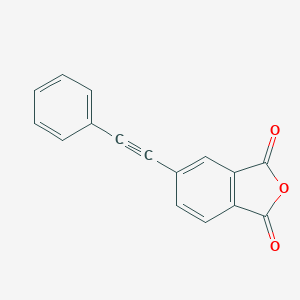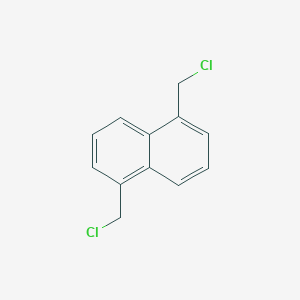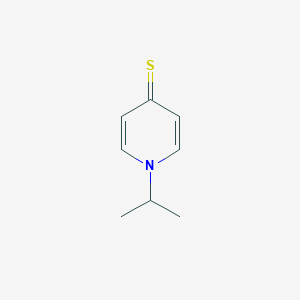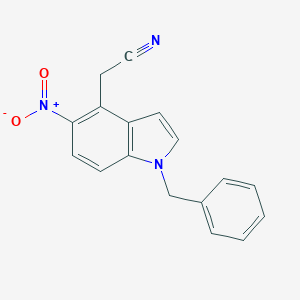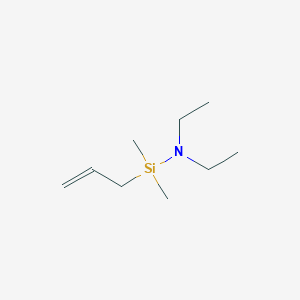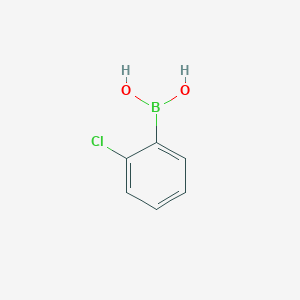
2-氯苯硼酸
描述
2-Chlorophenylboronic acid is a chemical compound with the molecular formula C6H6BClO2 . It has an average mass of 156.375 Da and a monoisotopic mass of 156.014938 Da . It is used in the preparation of imidazo [1,2-a]pyridine amides which has tuberculostatic activity .
Synthesis Analysis
The synthesis of 2-Chlorophenylboronic acid involves the protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of 2-Chlorophenylboronic acid is represented by the formula CHBClO . It is also known by other names such as (2-Chlorophenyl)boronic acid, (2-Chlorphenyl)borsäure in German, and (o-Chlorophenyl)boronic acid .Chemical Reactions Analysis
2-Chlorophenylboronic Acid is used in Suzuki reactions . It is also involved in the preparation of imidazo [1,2-a]pyridine amides which has tuberculostatic activity .Physical And Chemical Properties Analysis
2-Chlorophenylboronic acid has a melting point of 92-102 °C (lit.) and a predicted boiling point of 306.3±44.0 °C . It has a predicted density of 1.32±0.1 g/cm3 . It is soluble in DMSO and Methanol . It appears as a white crystalline powder .科学研究应用
Organic Synthesis
2-Chlorophenylboronic acid is often used in organic synthesis . It can participate in various reactions to form complex organic molecules, contributing to the development of new pharmaceuticals and other chemical products.
Material Science
Boronic acid derivatives like 2-Chlorophenylboronic acid can be used as precursors for the development of new materials with specific properties. For example, they can be used to create self-assembling molecules or polymers with desired functionalities.
Biological Research
2-Chlorophenylboronic acid can be used in biological research, particularly in studies involving cell culture and transfection . It can help researchers understand cellular processes and develop new therapeutic strategies.
作用机制
Target of Action
2-Chlorophenylboronic acid is a monohalogenated phenylboronic acid, which is an important pharmaceutical intermediate and is widely used in the synthesis of new drugs . It has an inhibitory effect on fatty acid amidase with a Ki value of 0.01-1 µM .
Mode of Action
This allows them to modulate the activity of these targets, leading to changes in cellular processes .
Biochemical Pathways
2-Chlorophenylboronic acid is often used in Suzuki–Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . In this process, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals .
Pharmacokinetics
They are metabolized primarily by the liver and excreted in the urine . The bioavailability of 2-Chlorophenylboronic acid would be influenced by factors such as its solubility, stability, and the presence of transporters in the body.
Result of Action
The molecular and cellular effects of 2-Chlorophenylboronic acid’s action would depend on the specific targets it interacts with. For example, its inhibitory effect on fatty acid amidase could potentially influence lipid metabolism and signaling pathways . .
Action Environment
The action, efficacy, and stability of 2-Chlorophenylboronic acid can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other substances that can react with boronic acids, and the specific conditions under which the compound is stored and used .
安全和危害
2-Chlorophenylboronic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .
未来方向
The future directions of 2-Chlorophenylboronic acid research could involve further exploration of its use in the preparation of imidazo [1,2-a]pyridine amides . Additionally, further investigation into the boron-catalysed direct amidation reactions could provide new insights into its mechanism of action .
属性
IUPAC Name |
(2-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCMGJCFMJBHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370213 | |
| Record name | 2-Chlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenylboronic acid | |
CAS RN |
3900-89-8 | |
| Record name | 2-Chlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chlorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chlorophenylboronic acid in the synthesis of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid?
A1: 2-chlorophenylboronic acid serves as a crucial reagent in a Suzuki cross-coupling reaction. [] This reaction allows for the formation of a carbon-carbon bond between the 2-chlorophenyl group and the isoquinoline ring system. Specifically, it reacts with methyl 1-bromoisoquinoline-3-carboxylate, replacing the bromine atom with the 2-chlorophenyl group. This strategy enables the construction of the target compound, 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid. []
Q2: What are the advantages of using the Suzuki cross-coupling approach with 2-chlorophenylboronic acid for synthesizing this class of compounds?
A2: The Suzuki cross-coupling using 2-chlorophenylboronic acid provides several advantages in this specific synthesis: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





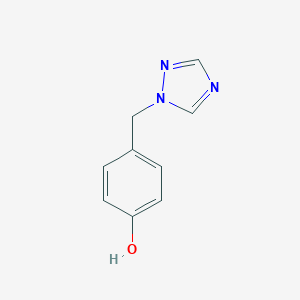

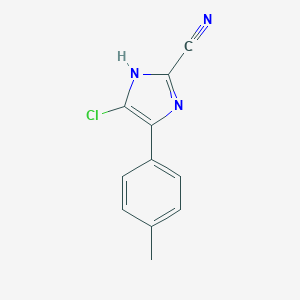
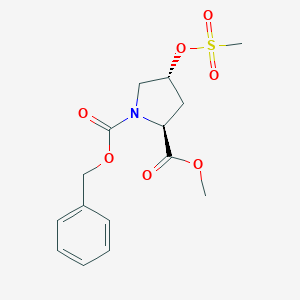
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
